molecular formula C12H15NO B1521334 4-(2-Phenylethoxy)butanenitrile CAS No. 1152586-72-5

4-(2-Phenylethoxy)butanenitrile

Cat. No.: B1521334
CAS No.: 1152586-72-5
M. Wt: 189.25 g/mol
InChI Key: JXEANTJARTVYBO-UHFFFAOYSA-N
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Description

4-(2-Phenylethoxy)butanenitrile is a synthetic compound with the CAS Number: 1152586-72-5 . It has a molecular weight of 189.26 and is commonly used in scientific research. It belongs to the group of compounds known as indazole carboxamides.


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C12H15NO/c13-9-4-5-10-14-11-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8,10-11H2 . This indicates that the compound has a carbon backbone with a nitrile group (-C≡N) and a phenylethoxy group attached.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

  • Bioconversion and Biosynthesis :

    • Valdehuesa et al. (2014) reported on the biosynthesis of 1,2,4-butanetriol (BT), a chemical used in medical applications and polymer production, using engineered Escherichia coli (Valdehuesa et al., 2014).
    • Li et al. (2014) described the design of a novel biosynthetic pathway for BT from malate, highlighting the potential of using glucose as a more economical substrate (Li et al., 2014).
    • Niu et al. (2003) established microbial syntheses for d- and l-1,2,4-butanetriol, a precursor for energetic material, demonstrating an alternative to conventional chemical synthesis (Niu et al., 2003).
  • Material Science Applications :

    • Case et al. (2005) investigated the impact of network chemical composition in epoxy systems, where compounds like 1,4-butanediol play a crucial role in modifying properties such as modulus, glass transition temperature, and adhesion (Case et al., 2005).
    • Demongeot et al. (2017) explored the reactive extrusion of Poly(butylene terephthalate) (PBT) using Zn(II) epoxy-vitrimer chemistry, a process relevant to the manipulation of polymers (Demongeot et al., 2017).
  • Chemical Synthesis and Catalysis :

    • Wang et al. (2013) demonstrated the use of ceria as a water-tolerant Lewis acid catalyst for hydrolysis reactions, essential for synthesizing compounds like 1,3-butanediol (Wang et al., 2013).
    • Liu et al. (2015) reported a modular development of engineered bacteria for the autonomous production of 1,4-butanediol, a crucial industrial chemical (Liu et al., 2015).
  • Energy and Plasticizer Production :

    • Yukawa et al. (2020) focused on optimizing the production of 1,2,4‐butanetriol in Saccharomyces cerevisiae, a precursor for energetic plasticizers (Yukawa et al., 2020).

Mechanism of Action

4-(2-Phenylethoxy)butanenitrile, also known as PB-22, is identified as an agonist of the CB1 and CB2 receptors of the endocannabinoid system. This suggests that it might have similar effects to other cannabinoids, although the specific mechanism of action is not detailed in the search results.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

4-(2-phenylethoxy)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c13-9-4-5-10-14-11-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEANTJARTVYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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